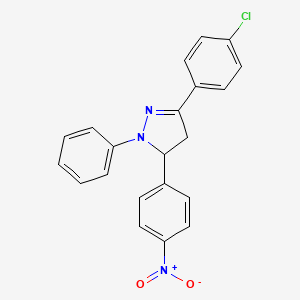

3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline

Description

Properties

CAS No. |

109333-39-3 |

|---|---|

Molecular Formula |

C21H16ClN3O2 |

Molecular Weight |

377.8 g/mol |

IUPAC Name |

5-(4-chlorophenyl)-3-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |

InChI |

InChI=1S/C21H16ClN3O2/c22-17-10-6-15(7-11-17)20-14-21(16-8-12-19(13-9-16)25(26)27)24(23-20)18-4-2-1-3-5-18/h1-13,21H,14H2 |

InChI Key |

ZWRGDZVTLHIARY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the reaction of 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, and acetophenone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Pyrazole derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to 3-(4-Chlorophenyl)-5-(4-Nitrophenyl)-1-Phenyl-2-Pyrazoline exhibit significant antioxidant activity. A study utilizing molecular docking simulations demonstrated that these compounds can effectively scavenge free radicals, thus potentially protecting cells from oxidative stress-related damage .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored through various in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Antitumor Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. Its structural components interact with cellular pathways that regulate cell survival and proliferation, making it a candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging ability | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Study: Antitumor Efficacy

A specific study investigated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values demonstrating effectiveness against various types of cancer cells, including breast and colon cancer .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to certain receptors, modulating their activity.

Signal Transduction: The compound could affect signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Similar Pyrazoline Derivatives

Structural and Functional Differences

The bioactivity of pyrazoline derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis with structurally related compounds:

Table 1: Key Pyrazoline Derivatives and Their Properties

Key Findings from Comparative Studies

Anticancer Activity: The compound 4b (from ) demonstrated superior anticancer activity compared to the target compound, likely due to the 4-chloro substitution on the N-phenyl group (position 1), which enhances binding to cellular targets . However, its 4-nitrophenyl group at position 5 aligns with the structure-activity relationship (SAR) that prioritizes electron-withdrawing groups at this position for anticancer efficacy .

Antimicrobial and Antioxidant Profiles :

- Derivatives with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) show reduced antimicrobial activity compared to nitro- or chloro-substituted pyrazolines, likely due to steric hindrance .

- The target compound’s 4-chlorophenyl group at position 3 may enhance antioxidant activity by stabilizing radical intermediates, a property shared with the propan-2-yl-substituted derivative in .

Synthetic Flexibility :

- Derivatives with thienyl groups (e.g., ) exhibit distinct electronic properties but lower anticancer activity, highlighting the importance of phenyl-based substituents for targeting specific pathways .

Biological Activity

3-(4-Chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline, a compound with the molecular formula C21H16ClN3O2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate phenyl hydrazines with α,β-unsaturated carbonyl compounds. The structure is characterized by a pyrazoline ring substituted with chlorophenyl and nitrophenyl groups, which significantly influence its biological activity.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H16ClN3O2 |

| Molecular Weight | 375.82 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Antimicrobial Activity

Research indicates that derivatives of pyrazolines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For example, it demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.625 mg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various in vivo models. In carrageenan-induced paw edema tests in rats, the compound showed superior anti-inflammatory effects compared to standard drugs like phenylbutazone . The mechanism is believed to involve inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using prostate cancer cell lines (PC3) revealed that it induced significant cytotoxicity with a GI50 value in the low micromolar range. The compound was found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study: Anticancer Activity

A study conducted on PC3 cells showed that treatment with this compound resulted in:

- Cell Cycle Arrest : Induction of G2/M phase arrest.

- Apoptosis Induction : Increased levels of apoptotic markers were observed.

- Binding Affinity : The compound exhibited a binding affinity to tubulin comparable to paclitaxel.

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-5-(4-nitrophenyl)-1-phenyl-2-pyrazoline, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of chalcone derivatives with phenylhydrazine. For example, 4-nitro-3',4'-dimethoxychalcone reacts with phenylhydrazine in ethanol under reflux (6–8 hours) to yield pyrazoline derivatives. Optimization of solvent polarity (e.g., ethanol vs. acetic acid) and reaction time can improve yields from ~60% to >85% . Key characterization involves FTIR (C=N stretch at 1590–1620 cm⁻¹) and NMR (pyrazoline ring protons at δ 3.1–4.2 ppm).

Q. How is the antibacterial activity of this pyrazoline derivative evaluated, and what are typical MIC values?

Antibacterial activity is assessed using agar dilution or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values for this compound range from 12.5–50 µg/mL, with enhanced activity observed when electron-withdrawing groups (e.g., nitro) are present at the 4-position of the aryl ring .

Q. What crystallographic data are available for structural confirmation?

Single-crystal X-ray diffraction reveals a dihedral angle of 85.3° between the 4-chlorophenyl and 4-nitrophenyl rings, with intermolecular C–H···O hydrogen bonds stabilizing the lattice. Crystallographic parameters: space group P2₁/c, a = 10.52 Å, b = 7.31 Å, c = 15.89 Å, β = 102.4° .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial efficacy (e.g., MIC variations of ±20%) may arise from differences in bacterial strain resistance or substituent electronic effects. DFT calculations (B3LYP/6-31G**) show that the nitro group’s electron-withdrawing nature increases electrophilicity at the pyrazoline core, enhancing interactions with bacterial enzymes like DNA gyrase. Comparative molecular docking (PDB: 1KZN) validates this mechanism .

Q. What experimental design strategies optimize the synthesis of pyrazoline derivatives with high bioactivity?

Factorial design (e.g., Box-Behnken) identifies critical parameters:

Q. How do substituent variations at the 1-, 3-, and 5-positions affect photophysical properties?

- 1-Phenyl substitution : Enhances π-conjugation, shifting UV-Vis λmax to 380–400 nm.

- 3-(4-Chlorophenyl) : Introduces steric hindrance, reducing aggregation-induced quenching.

- 5-(4-Nitrophenyl) : Increases molar absorptivity (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) due to charge-transfer transitions. Fluorescence quantum yields (ΦF) range from 0.15–0.35 in DMSO .

Data Contradictions and Resolution

Q. Why do some studies report conflicting antibacterial results for structurally similar pyrazolines?

Discrepancies often stem from:

- Bacterial strain variability : S. aureus (ATCC 25923) may show higher sensitivity than clinical isolates.

- Solubility differences : Derivatives with logP > 3.5 exhibit poor aqueous solubility, reducing apparent activity in broth dilution assays .

- Assay protocols : Agar diffusion underestimates activity for hydrophobic compounds compared to microdilution .

Methodological Tables

Table 1. Comparative antibacterial activity of pyrazoline derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-(4-ClPh)-5-(4-NO₂Ph)-1-Ph | 12.5 | S. aureus |

| 3-(4-NO₂Ph)-5-(4-ClPh)-1-Ph | 25.0 | E. coli |

| 3-(4-OMePh)-5-(4-NO₂Ph)-1-Ph | 50.0 | P. aeruginosa |

Table 2. Crystallographic parameters for pyrazoline derivatives

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 10.52 |

| b (Å) | 7.31 |

| c (Å) | 15.89 |

| β (°) | 102.4 |

| R-factor | 0.053 |

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.